molecular formula C18H27N3O4S B11113019 Methyl 5-(dimethylcarbamoyl)-4-methyl-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate

Methyl 5-(dimethylcarbamoyl)-4-methyl-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B11113019
M. Wt: 381.5 g/mol
InChI Key: LDFGXTRIKURTEF-UHFFFAOYSA-N
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Description

METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a thiophene core. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis . This compound, in particular, has garnered interest due to its potential biological activities and unique chemical properties.

Chemical Reactions Analysis

Scientific Research Applications

METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

When compared to other thiophene derivatives, METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

These compounds share a similar thiophene core but differ in their substituents, leading to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C18H27N3O4S

Molecular Weight

381.5 g/mol

IUPAC Name

methyl 5-(dimethylcarbamoyl)-4-methyl-2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C18H27N3O4S/c1-11-6-8-21(9-7-11)10-13(22)19-16-14(18(24)25-5)12(2)15(26-16)17(23)20(3)4/h11H,6-10H2,1-5H3,(H,19,22)

InChI Key

LDFGXTRIKURTEF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=C(C(=C(S2)C(=O)N(C)C)C)C(=O)OC

Origin of Product

United States

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